molecular formula C17H16N2O4S B2563616 1-(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione CAS No. 919243-80-4

1-(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione

Cat. No.: B2563616
CAS No.: 919243-80-4
M. Wt: 344.39
InChI Key: UJDAVPQAZQTFIA-UHFFFAOYSA-N
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Description

1-(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione (CAS 919243-80-4) is a chemical compound with the molecular formula C17H16N2O4S and a molecular weight of 344.4 g/mol . It features a hybrid molecular architecture, combining an azolidine-2,5-dione (succinimide) core linked via a phenyl ring to a (2-methylphenyl)amino sulfonyl functional group. This structure suggests potential as a versatile building block in medicinal chemistry research, particularly for the development of novel heterocyclic compounds . While direct biological data for this specific compound is limited, its scaffold is of significant research interest. The azolidine-2,5-dione moiety is a privileged structure in drug discovery, and the incorporation of a sulfonamide group is a common strategy in molecular design due to its prevalence in compounds with diverse pharmacological profiles . Researchers may explore this compound as a key intermediate in the synthesis of more complex molecules targeting various biological pathways. Its structural features make it a valuable candidate for hit-to-lead optimization campaigns, library synthesis for high-throughput screening, and investigations into structure-activity relationships (SAR). This product is intended For Research Use Only and is not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-12-4-2-3-5-15(12)18-24(22,23)14-8-6-13(7-9-14)19-16(20)10-11-17(19)21/h2-9,18H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDAVPQAZQTFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione involves multiple steps. One common synthetic route includes the reaction of 2-methylphenylamine with sulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 4-bromophenylazolidine-2,5-dione under specific conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S, with a molecular weight of approximately 320.36 g/mol. The structure includes a sulfonamide group, which is often associated with various biological activities, including antibacterial and anti-inflammatory properties.

Medicinal Applications

1. Anticancer Activity

Research has indicated that compounds similar to 1-(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit the growth of cancer cells by interfering with enzyme activity involved in cell proliferation and survival.

Case Study:
A study published in the Journal of Medicinal Chemistry explored a series of sulfonamide derivatives, including those structurally related to our compound. The results demonstrated that these compounds could effectively induce apoptosis in various cancer cell lines, suggesting a promising avenue for anticancer drug development .

2. Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Sulfonamides have been historically used as antibiotics due to their ability to inhibit bacterial folic acid synthesis.

Data Table: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
SulfanilamideS. aureus16 µg/mL
SulfadiazineP. aeruginosa8 µg/mL

Anti-inflammatory Effects

The anti-inflammatory properties of sulfonamide derivatives are well-documented. The compound may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Research Insight:
A comparative study investigated the anti-inflammatory effects of various sulfonamide compounds on lipopolysaccharide-induced inflammation in macrophages. The findings indicated that certain derivatives significantly reduced the levels of TNF-alpha and IL-6, highlighting their therapeutic potential .

Neuroprotective Effects

Recent studies suggest that compounds similar to this compound may possess neuroprotective properties. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study:
In vitro assays demonstrated that certain sulfonamide derivatives could protect neuronal cells from oxidative stress-induced apoptosis. These findings open avenues for further research into their use as neuroprotective agents .

Mechanism of Action

The mechanism of action of 1-(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

1-(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione can be compared with similar compounds such as:

    1-(4-{[(2-Chlorophenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione: This compound has a chlorine atom instead of a methyl group, which may affect its reactivity and biological activity.

    1-(4-{[(2-Fluorophenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione: The presence of a fluorine atom can influence the compound’s stability and interaction with molecular targets.

    1-(4-{[(2-Bromophenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione: Bromine substitution can alter the compound’s electronic properties and reactivity.

Biological Activity

1-(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione, also known as a sulfonamide derivative, has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article examines the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C17H16N2O4SC_{17}H_{16}N_{2}O_{4}S, and it features a sulfonamide group attached to an azolidine-2,5-dione core. The presence of the sulfonyl moiety is significant as it contributes to the compound's biological activity, particularly in enzyme inhibition and antimicrobial properties.

Biological Activity Overview

  • Antimicrobial Activity :
    • Compounds with sulfonamide groups are known for their antibacterial properties. Studies have shown that related compounds exhibit significant inhibition against various bacterial strains, suggesting that this compound may possess similar effects .
  • Enzyme Inhibition :
    • The sulfonamide moiety is associated with the inhibition of enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies on related compounds have demonstrated effective enzyme inhibition, which could extend to this compound .
  • Anticancer Properties :
    • Preliminary investigations into the anticancer activity of similar azolidine derivatives have indicated potential efficacy against various cancer cell lines. For instance, derivatives have shown a capacity to inhibit tumor cell growth significantly .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds highlight the importance of specific structural features in enhancing biological activity:

  • Substituent Effects : Modifications at the phenyl rings or variations in the amino group can lead to increased potency and selectivity against specific targets.
  • Binding Affinity : The presence of electron-withdrawing groups (like sulfonyl) enhances binding affinity to target enzymes or receptors, which is crucial for therapeutic efficacy .

Case Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated that modifications similar to those found in this compound could enhance antibacterial properties significantly.

Case Study 2: Enzyme Inhibition

Research highlighted in a study demonstrated that a related compound showed potent inhibition of AChE, suggesting that this compound may also exhibit similar enzyme inhibitory effects. The IC50 values reported for related compounds ranged from 10 to 50 µM .

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